![molecular formula C36H52O B14252572 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene CAS No. 477705-80-9](/img/structure/B14252572.png)
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene is a compound that belongs to the class of organic molecules known as naphthalenes. These compounds are characterized by a fused pair of benzene rings. The presence of the dodecyloxy and octyl groups in this compound makes it particularly interesting for various applications, especially in the field of liquid crystals and optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene typically involves the alkylation of phenol with dodecyl bromide, followed by a Friedel-Crafts acylation reaction with naphthalene . The reaction conditions often require the use of a strong acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution or sodium amide (NaNH2) for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of liquid crystals for display technologies and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes and proteins, altering their function. The pathways involved can include signal transduction and metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2,5-(Dimethoxy)-2-[[(4-(dodecyloxy)phenyl)imino]methyl]benzene
- (2Z,2′Z)-2,2′-(1,4-phenylenae)bis(3-(4-(dodecyloxy)phenyl)acrylonitrile)
- Poly(2,3-bis(3,4-bis(dodecyloxy)phenyl)-5,8-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)quinoxaline)
Uniqueness
What sets 2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene apart from similar compounds is its unique combination of the dodecyloxy and octyl groups attached to the naphthalene core. This structural arrangement imparts distinct physical and chemical properties, making it particularly suitable for applications in liquid crystals and optoelectronics .
Properties
CAS No. |
477705-80-9 |
|---|---|
Molecular Formula |
C36H52O |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
2-(4-dodecoxyphenyl)-6-octylnaphthalene |
InChI |
InChI=1S/C36H52O/c1-3-5-7-9-11-12-13-14-16-18-28-37-36-26-24-32(25-27-36)34-23-22-33-29-31(20-21-35(33)30-34)19-17-15-10-8-6-4-2/h20-27,29-30H,3-19,28H2,1-2H3 |
InChI Key |
RIUDHHUPDDCEOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


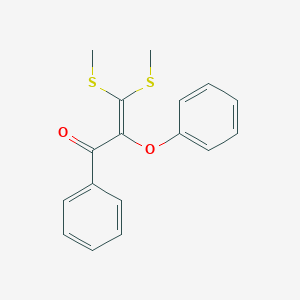
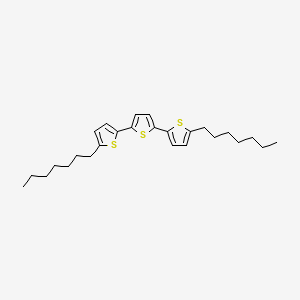
![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
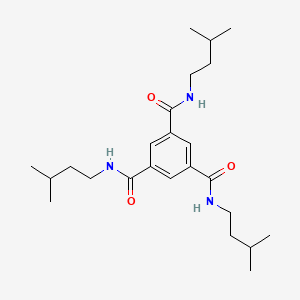
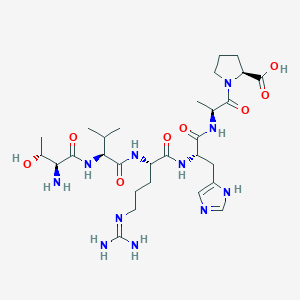
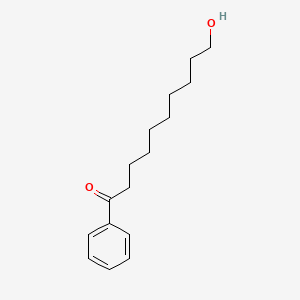
![8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid](/img/structure/B14252535.png)

![3-Methyl-2-[(E)-(3-methylbutylidene)amino]phenol](/img/structure/B14252538.png)
![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)
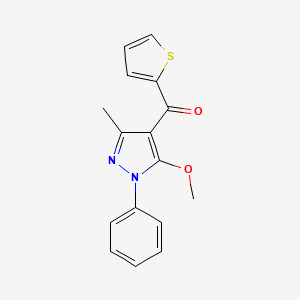
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
